Cas no 937607-82-4 (2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline)
2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline
- 2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline
- 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline
- STK351397
- EN300-231100
- 937607-82-4
- MMB60782
- AKOS000318201
- CCG-317180
- 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
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- MDL: MFCD08699304
- Inchi: 1S/C14H14F3N3/c15-14(16,17)13-9-5-1-3-7-11(9)20(19-13)12-8-4-2-6-10(12)18/h2,4,6,8H,1,3,5,7,18H2
- InChI Key: LXFARZYALKSMST-UHFFFAOYSA-N
- SMILES: FC(C1C2CCCCC=2N(C2C=CC=CC=2N)N=1)(F)F
Computed Properties
- Exact Mass: 281.11398195Da
- Monoisotopic Mass: 281.11398195Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 43.8Ų
2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM236838-1g |
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline |
937607-82-4 | 97% | 1g |
$318 | 2021-08-04 | |
| Chemenu | CM236838-5g |
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline |
937607-82-4 | 97% | 5g |
$813 | 2021-08-04 | |
| Chemenu | CM236838-10g |
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline |
937607-82-4 | 97% | 10g |
$1332 | 2021-08-04 | |
| Chemenu | CM236838-1g |
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline |
937607-82-4 | 97% | 1g |
$374 | 2024-07-19 | |
| Enamine | EN300-231100-0.05g |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline |
937607-82-4 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
| Enamine | EN300-231100-0.1g |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline |
937607-82-4 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
| Enamine | EN300-231100-0.25g |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline |
937607-82-4 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
| Enamine | EN300-231100-0.5g |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline |
937607-82-4 | 95% | 0.5g |
$546.0 | 2024-06-20 | |
| Enamine | EN300-231100-1.0g |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline |
937607-82-4 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-231100-2.5g |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline |
937607-82-4 | 95% | 2.5g |
$1370.0 | 2024-06-20 |
2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline Suppliers
2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-ylaniline
Compound CAS No. 937607-82-4: 2-(3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-1-Yl)Aniline
The compound with CAS No. 937607-82-4, known as 2-(3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-1-Yl)Aniline, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines an aniline moiety with a tetrahydroindazole ring system substituted with a trifluoromethyl group. The tetrahydroindazole core is a bicyclic structure that exhibits interesting electronic properties due to the conjugation between the aromatic indazole ring and the saturated tetrahydro ring.
Recent studies have highlighted the potential of this compound in drug discovery efforts targeting various therapeutic areas. The trifluoromethyl substituent plays a crucial role in modulating the electronic properties of the molecule, making it an attractive candidate for applications in kinase inhibitors and other enzyme-targeting agents. Researchers have also explored its ability to act as a scaffold for constructing bioactive molecules with enhanced pharmacokinetic profiles.
The synthesis of 2-(3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-1-Yl)Aniline involves a multi-step process that typically begins with the preparation of the indazole derivative followed by functionalization to introduce the trifluoromethyl group and the aniline moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and excellent stereocontrol in the synthesis process.
In terms of applications, this compound has shown promise in biological assays targeting key enzymes involved in cancer pathways. For instance, studies have demonstrated its ability to inhibit specific protein kinases that are overexpressed in various malignancies. The tetrahydroindazole core contributes to the molecule's stability and bioavailability, making it a valuable lead compound for further optimization in preclinical studies.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various targets with high accuracy. Molecular docking studies have revealed that the trifluoromethyl group plays a critical role in stabilizing interactions within enzyme active sites. These findings underscore the importance of substituent effects in designing bioactive molecules with tailored activities.
From a structural perspective, the aniline moiety provides additional sites for functionalization, allowing chemists to explore diverse substitution patterns that could enhance selectivity or improve pharmacokinetic properties. The combination of an aromatic ring with a saturated bicyclic system creates a versatile platform for exploring new chemical space in drug discovery.
In conclusion, 2-(3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-1-Yl)Aniline represents a compelling example of how structural complexity can be leveraged to design molecules with potential therapeutic applications. With ongoing research focusing on its optimization and biological evaluation, this compound holds significant promise for advancing our understanding of complex biological systems and developing novel treatments for challenging diseases.
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